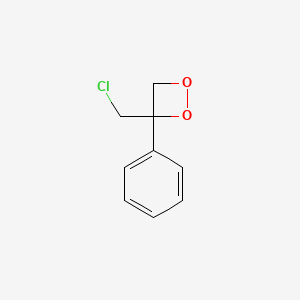
2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- is a heterocyclic compound with significant biological and chemical properties. It belongs to the class of benzotriazepines, which are known for their diverse pharmacological activities. The compound’s structure consists of a seven-membered ring containing nitrogen and sulfur atoms, making it a valuable molecule in medicinal chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- typically involves cyclization reactions. One common method includes the reaction of o-phenylenediamine with isothiocyanates under specific conditions to form the desired benzotriazepine ring . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzotriazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzotriazepine ring.
Applications De Recherche Scientifique
2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial or viral replication, thereby exhibiting antibacterial or antiviral properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydro-3H-1,3,4-benzotriazepin-2-one: A similar compound with a carbonyl group instead of a thione group.
7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,4-benzotriazepin-2-thione: A derivative with a bromine substituent.
7-Methyl-5-phenyl-1,2-dihydro-3H-1,3,4-benzotriazepin-2-one: Another derivative with a methyl group.
Uniqueness
2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new drugs and studying various biochemical processes.
Propriétés
Numéro CAS |
116089-25-9 |
|---|---|
Formule moléculaire |
C15H13N3S |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
3-methyl-5-phenyl-1H-1,3,4-benzotriazepine-2-thione |
InChI |
InChI=1S/C15H13N3S/c1-18-15(19)16-13-10-6-5-9-12(13)14(17-18)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,19) |
Clé InChI |
XNOPFQRIRRKTBZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=S)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


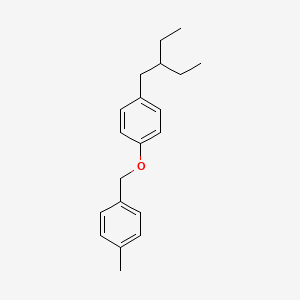
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
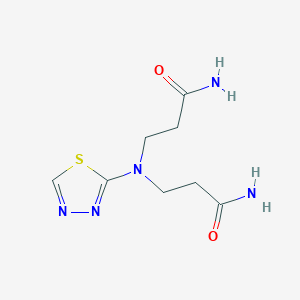
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
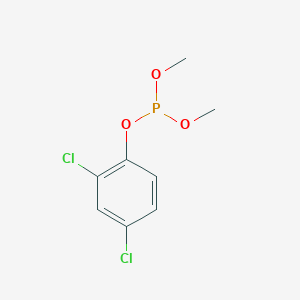
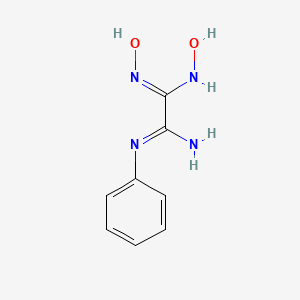
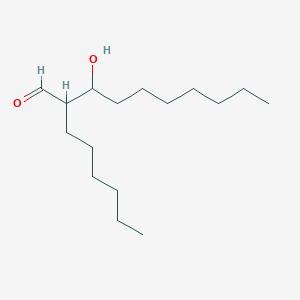
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)

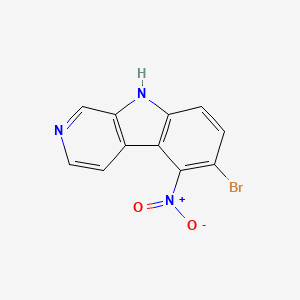
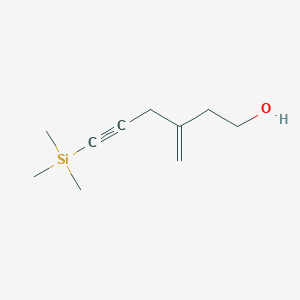

![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
